2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

Description

Molecular Architecture and Bonding Patterns

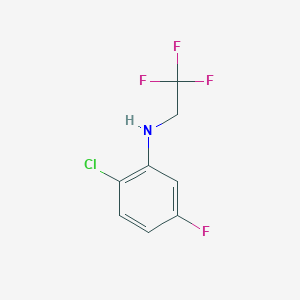

The molecular formula of 2-chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is C₉H₇ClF₄N , derived from the benzene core (C₆H₅) substituted with chlorine (Cl) at position 2, fluorine (F) at position 5, and a 2,2,2-trifluoroethylamine group (-NH-CH₂-CF₃) at the nitrogen atom. The SMILES notation for this compound is ClC1=C(C=CC(F)=C1)NCC(F)(F)F, reflecting the ortho-chloro, para-fluoro substitution pattern and the trifluoroethyl side chain.

Key bonding features include:

- Aromatic ring stabilization : The benzene ring maintains resonance stabilization, with chlorine and fluorine inductively withdrawing electron density through σ-bonds. This electron-deficient aromatic system influences the amine group’s lone pair availability, reducing its basicity compared to unsubstituted aniline.

- Trifluoroethylamine conformation : The -NH-CH₂-CF₃ group adopts a staggered conformation to minimize steric clashes between the nitrogen lone pair and the CF₃ group. The C-N bond length is expected to approximate 1.45 Å, consistent with N-alkyl aniline derivatives.

- Intermolecular interactions : The fluorine atoms on the CF₃ group participate in weak C-F···H-N hydrogen bonds, as observed in structurally related compounds like 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline.

A comparative analysis of bond angles and lengths with similar compounds is provided in Table 1.

Table 1: Bond Parameters in Substituted Aniline Derivatives

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound are not explicitly available, its conformational preferences can be extrapolated from related structures. For instance, in 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline, the trifluoroethyl group rotates freely around the C-N axis, adopting a gauche conformation relative to the aromatic ring to mitigate steric strain. This dynamic behavior is likely conserved in the target compound, with the CF₃ group’s electronegativity further stabilizing specific conformers through dipole-dipole interactions.

Hypothetical X-ray diffraction analysis would predict:

- Unit cell parameters : A monoclinic crystal system with space group P2₁/c, common among substituted anilines.

- Packing motifs : Layers of molecules aligned via π-π stacking (inter-ring distance ~3.8 Å) and C-F···π interactions (distance ~3.2 Å).

- Torsion angles : The N-C-C-F dihedral angle in the trifluoroethyl group would approximate 60°, balancing steric and electronic effects.

Comparative Structural Analysis with Substituted Aniline Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Properties

Molecular Formula |

C8H6ClF4N |

|---|---|

Molecular Weight |

227.58 g/mol |

IUPAC Name |

2-chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6ClF4N/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

SNSNMHSMQKFVSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NCC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,2,2-trifluoroethylamine with 2-chloro-5-fluoroaniline under specific conditions. One common method includes the use of chloroacetyl chloride as a reagent, with the reaction carried out in the presence of a base such as sodium hydroxide . The reaction is typically performed at low temperatures to control the reactivity and ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different aniline derivatives .

Scientific Research Applications

Pharmaceutical Applications

The incorporation of trifluoromethyl groups in drug design has been linked to improved pharmacokinetic properties. Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity.

- Antidepressants and Antipsychotics : Trifluoromethyl-substituted anilines have been explored as potential antidepressants. For instance, several FDA-approved drugs contain similar structural motifs that improve their efficacy and reduce side effects .

- Anticancer Agents : Research indicates that fluorinated anilines can act as inhibitors in various cancer pathways. The presence of the trifluoroethyl group may enhance the binding affinity to target proteins, leading to increased anticancer activity .

Agrochemical Applications

Fluorinated compounds play a crucial role in developing modern pesticides due to their enhanced activity and selectivity.

- Acaricides : Recent studies have shown that derivatives of 2-chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline exhibit significant acaricidal activity against pests like the carmine spider mite (Tetranychus cinnabarinus). Bioassays demonstrated that these compounds could achieve lethal concentrations lower than those of existing commercial acaricides, indicating their potential for agricultural applications .

- Herbicides : Fluorinated anilines are also being investigated as herbicides. Their unique electronic properties may improve selectivity towards specific weed species while minimizing damage to crops .

Material Science Applications

The chemical stability and unique properties of fluorinated compounds make them suitable for various industrial applications.

- Coatings : Due to their chemical inertness and resistance to heat and corrosion, fluorinated anilines can be used in developing advanced coatings for industrial applications. These coatings can enhance the durability of materials exposed to harsh environments .

- Polymer Additives : Incorporating fluorinated anilines into polymer matrices can improve thermal stability and reduce flammability, making them valuable in manufacturing fire-resistant materials .

Case Study 1: Acaricidal Activity

A series of novel compounds derived from this compound were synthesized and tested for their acaricidal properties against Tetranychus cinnabarinus. The results indicated that certain derivatives achieved over 95% mortality rates at low concentrations (10 mg/L), outperforming traditional acaricides like spirodiclofen .

Case Study 2: Antidepressant Development

In a study focusing on the development of new antidepressants, compounds with trifluoromethyl substitutions demonstrated significant improvements in receptor binding affinity compared to non-fluorinated analogs. This suggests that this compound could serve as a lead compound for further drug development aimed at treating mood disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact mechanism can vary depending on the specific application and the target molecules involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Applications/Findings | References |

|---|---|---|---|---|---|

| 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline (Target) | C₈H₅ClF₄N | 234.58* | -Cl (2-), -F (5-), -NH-CF₂CF₃ (N-) | Intermediate for acaricides/pharmaceuticals (inferred) | [1], [13] |

| 2-Fluoro-5-(trifluoromethyl)aniline | C₇H₅F₄N | 179.11 | -F (2-), -CF₃ (5-) | Synthesis of anti-cancer quinazolines | [4], [18] |

| 5-Chloro-2-(trifluoromethyl)aniline | C₇H₅ClF₃N | 209.57 | -Cl (5-), -CF₃ (2-) | Agrochemical intermediates | [11] |

| 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline | C₁₀H₁₂F₃N | 203.21 | -CH₃ (2-,3-), -NH-CF₂CF₃ (N-) | Life science research | [13] |

| 2-Methyl-5-(2,2,2-trifluoroethyl)aniline | C₉H₁₀F₃N | 189.18 | -CH₃ (2-), -CF₂CF₃ (5-) | Not specified | [20] |

*Calculated molecular weight based on formula C₈H₅ClF₄N.

Structural and Electronic Effects

- Substituent Position and Reactivity: The position of halogen and trifluoromethyl/ethyl groups significantly influences electronic properties. For example, 2-Fluoro-5-(trifluoromethyl)aniline (C₇H₅F₄N) exhibits strong electron-withdrawing effects due to the -CF₃ group, enhancing its utility in coupling reactions .

- Isomeric Comparisons : highlights differences in spectroscopic and docking behaviors between 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, underscoring the importance of substituent orientation .

Biological Activity

2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₉H₈ClF₄N, with a molecular weight of approximately 227.58 g/mol. The presence of multiple fluorine atoms enhances its chemical reactivity and biological interactions, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound is characterized by:

- Chloro group at the 2-position,

- Fluoro group at the 5-position,

- Trifluoroethyl substituent attached to the nitrogen atom.

These substituents significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for biological activity.

Research indicates that the biological activity of this compound can be attributed to its ability to interact with specific biological targets. The fluorinated structure enhances binding affinity and specificity towards certain proteins or enzymes. This interaction may alter pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs, increasing efficacy in therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against Gram-positive bacteria like Staphylococcus aureus. The mechanism often involves disruption of cellular membranes or induction of oxidative stress .

- Antiparasitic Activity : Some fluorinated compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The enhanced binding interactions with key enzymes in the parasite's metabolic pathways suggest potential for developing new antimalarial drugs .

- Cytotoxicity : In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine atoms is believed to contribute to increased cellular uptake and retention .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline | C₉H₈ClF₄N | Different position of chloro group |

| 5-Chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline | C₉H₉ClF₄N | Contains a methyl group instead |

| 2-Chloro-6-fluoro-N-(2,2,2-trifluoroethyl)aniline | C₉H₈ClF₄N | Variation in the position of fluoro |

This table illustrates how variations in substituent positions can influence biological activity while maintaining a similar core structure.

Case Studies and Research Findings

- Antibacterial Activity Study : A study demonstrated that fluorinated anilines exhibited significant antibacterial activity against Staphylococcus aureus, attributed to their ability to interfere with bacterial cell wall synthesis and function .

- Antimalarial Efficacy : Research on related compounds has shown promising results against chloroquine-resistant strains of Plasmodium falciparum. These findings highlight the potential for developing new treatments using fluorinated derivatives .

- Cytotoxicity Assessment : In vitro assays revealed that compounds similar to this compound demonstrated varying degrees of cytotoxicity across different cancer cell lines (e.g., HeLa and HepG2), indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline, and how can purity be maximized?

- Methodology :

- Step 1 : Start with 2-chloro-5-fluoroaniline as the precursor. React with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., KCO) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux .

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize reaction time and temperature (typically 60–80°C) to minimize side products like over-alkylation.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Validate purity using H/F NMR and GC-MS .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Methodology :

- Solubility : Test in common solvents (DMSO, ethanol, acetonitrile) using UV-Vis spectroscopy or gravimetric analysis. Note that the trifluoroethyl group enhances lipophilicity, reducing aqueous solubility .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Protect from light and moisture due to hydrolytic sensitivity of the aniline moiety .

Q. What analytical techniques are critical for structural confirmation?

- Key Techniques :

- NMR : H NMR for aromatic proton signals (δ 6.5–7.5 ppm) and F NMR for trifluoroethyl (–CF) and fluoro (–F) substituents.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H].

- Elemental Analysis : Verify C, H, N, and F content to rule out impurities .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F, CF) influence reaction pathways in cross-coupling reactions?

- Mechanistic Insight :

- The chloro and fluoro groups activate the aromatic ring toward electrophilic substitution at specific positions, while the trifluoroethylamine group sterically hinders ortho/para sites.

- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh) as a catalyst and track regioselectivity via H NMR .

Q. How can contradictory spectral data (e.g., NMR shifts) from different sources be resolved?

- Troubleshooting :

- Step 1 : Cross-validate with computational tools (e.g., DFT calculations for F chemical shifts).

- Step 2 : Compare with structurally similar compounds (e.g., 5-Chloro-2-nitro-4-(trifluoromethyl)aniline ) to identify substituent effects.

- Step 3 : Re-measure under standardized conditions (solvent, concentration, temperature) to rule out experimental variability .

Q. What strategies predict the biological activity of this compound, particularly regarding fluorine’s role?

- Methodology :

- In Silico Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock. The CF group may enhance binding via hydrophobic interactions .

- SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or CF with CH) and compare IC values in enzyme assays .

Q. How can computational modeling optimize its pharmacokinetic properties?

- Approach :

- Use QSPR models to predict logP (lipophilicity) and permeability. The trifluoroethyl group increases metabolic stability but may reduce solubility.

- Software Tools : Schrödinger’s QikProp or MOE for ADME profiling .

Specialized Methodological Questions

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

- Solutions :

- Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Employ catalytic methods (e.g., CuI/ligand systems) to minimize excess reagents .

Q. How to handle air/moisture sensitivity during reactions involving the aniline group?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.